tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate
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Overview
Description
tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom at adjacent positions, is a key structural component of this compound .
Preparation Methods
The synthesis of tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . This method allows for the formation of differentially substituted regioisomeric isoxazoles . Industrial production methods may involve catalyst-free and microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .
Chemical Reactions Analysis
tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s isoxazole ring is known for its antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications as an analgesic, anti-inflammatory, and immunosuppressant.
Mechanism of Action
The mechanism of action of tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation and pain .
Comparison with Similar Compounds
tert-Butyl(6-aminobenzo[d]isoxazol-3-yl)carbamate can be compared with other isoxazole derivatives, such as:
- tert-Butyl(5-aminobenzo[d]isoxazol-3-yl)carbamate
- tert-Butyl((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate
These compounds share similar structural features but may differ in their biological activities and applications. The unique substitution pattern on the isoxazole ring of this compound imparts distinct properties, making it valuable for specific research and therapeutic purposes .
Properties
Molecular Formula |
C12H15N3O3 |
---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
tert-butyl N-(6-amino-1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C12H15N3O3/c1-12(2,3)17-11(16)14-10-8-5-4-7(13)6-9(8)18-15-10/h4-6H,13H2,1-3H3,(H,14,15,16) |
InChI Key |
NDTFJUHPIPFEHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NOC2=C1C=CC(=C2)N |
Origin of Product |
United States |
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